Tert-butyl 4-(5-isopropoxy-2-methyl-4-nitrophenyl)piperidine-1-carboxylate

Ceritinib synthesis ALK inhibitor intermediate Freedom-to-operate

This Boc-protected piperidine (CAS 1663471-00-8) is the designated C2-1 intermediate in Novartis patent US20200039935A1 for ceritinib synthesis. The Boc group prevents nucleophilic interference during Negishi coupling, enabling yields exceeding 91%, whereas its absence leads to side reactions and yields as low as 30–40%. Supplied at 99% HPLC purity under ISO 9001 quality systems with 2–8°C controlled storage, it is ready for GMP-like campaigns. Procuring this specific intermediate provides direct freedom-to-operate for generic API manufacturers.

Molecular Formula C20H30N2O5
Molecular Weight 378.5 g/mol
Cat. No. B11835378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(5-isopropoxy-2-methyl-4-nitrophenyl)piperidine-1-carboxylate
Molecular FormulaC20H30N2O5
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C2CCN(CC2)C(=O)OC(C)(C)C)OC(C)C)[N+](=O)[O-]
InChIInChI=1S/C20H30N2O5/c1-13(2)26-18-12-16(14(3)11-17(18)22(24)25)15-7-9-21(10-8-15)19(23)27-20(4,5)6/h11-13,15H,7-10H2,1-6H3
InChIKeySUNHPCGOAFTOJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(5-isopropoxy-2-methyl-4-nitrophenyl)piperidine-1-carboxylate – Procurement-Ready Intermediate for ALK-Targeted Therapy Synthesis


tert-Butyl 4-(5-isopropoxy-2-methyl-4-nitrophenyl)piperidine-1-carboxylate (CAS 1663471-00-8) is a Boc-protected piperidine derivative bearing a 5-isopropoxy-2-methyl-4-nitrophenyl substituent. It is explicitly claimed as a key intermediate (C2-1, P=Boc) in a patented process for synthesizing the ALK inhibitor ceritinib [1]. With a molecular formula of C20H30N2O5 and a molecular weight of 378.46 g/mol, the compound serves as a strategic building block where the Boc group provides orthogonal amine protection during multi-step synthetic sequences .

Why Unprotected or Reduced Analogs Cannot Replace tert-Butyl 4-(5-isopropoxy-2-methyl-4-nitrophenyl)piperidine-1-carboxylate


Substituting this compound with its Boc-deprotected analog (CAS 1956377-41-5) or its reduced amino counterpart (CAS 1032903-63-1) introduces risks of side reactions and compromised yields. The Boc group is essential for preventing nucleophilic interference from the free piperidine nitrogen during transition metal-catalyzed coupling steps and nitro reduction [1]. As explicitly noted in patent CN103992262B, omission of Boc protection forces additional protection/deprotection sequences, increases side reactions, and lowers overall process efficiency – a critical concern for industrial scale-up [2]. Furthermore, the nitro group provides a stable, latent amino functionality that enables selective, high-yield reduction to the aniline at the optimal synthetic stage, a reactivity profile absent in the pre-reduced amino analog.

Head-to-Head Comparative Evidence: tert-Butyl 4-(5-isopropoxy-2-methyl-4-nitrophenyl)piperidine-1-carboxylate vs. Closest Analogs


Patent-Protected Intermediate Status Provides Freedom-to-Operate Clarity Over Unprotected Piperidine Variants

This compound is explicitly designated as intermediate C2-1 (P=Boc) in Novartis patent US20200039935A1, which describes a method for synthesizing ceritinib using this specific Boc-protected intermediate [1]. In contrast, the Boc-deprotected analog 4-(5-isopropoxy-2-methyl-4-nitrophenyl)piperidine (CAS 1956377-41-5) is not claimed as a discrete intermediate in this patent, creating potential intellectual property ambiguity for commercial scale-up.

Ceritinib synthesis ALK inhibitor intermediate Freedom-to-operate

Boc Protection Reduces Side Reactions and Improves Process Yield Compared to Unprotected Piperidine

Patent CN103992262B explicitly states that in ceritinib synthesis, the piperidine ring must be protected by Boc to reduce side reactions; unprotected piperidine leads to multiple competing nucleophilic substitution pathways that increase side products, necessitate column chromatography purification, and reduce total yield [2]. When the Boc-protected strategy is employed in the subsequent hydrogenation step (reduction of the pyridine ring and nitro group), yields of 89.1–91.5% are achieved [1]. In contrast, processes using unprotected piperidine intermediates report yields of only 30–40% for analogous coupling steps due to competing reactions [2].

Side reaction suppression Process yield Boc protection strategy

Higher Available Purity Grade (99% HPLC) versus Boc-Deprotected Analog (Standard 95–97%)

Vendor specifications indicate that tert-butyl 4-(5-isopropoxy-2-methyl-4-nitrophenyl)piperidine-1-carboxylate is commercially available at 99% HPLC purity . By comparison, the Boc-deprotected analog 4-(5-isopropoxy-2-methyl-4-nitrophenyl)piperidine (CAS 1956377-41-5) has a standard purity of 97% with a minimum specification of 95% from major suppliers . This 2–4% absolute purity difference is meaningful in pharmaceutical intermediate procurement, where higher purity directly correlates with fewer side products in subsequent coupling reactions and reduced purification burden.

Purity specification HPLC purity Pharmaceutical intermediate quality

Refrigerated Storage (2–8°C) Ensures Long-Term Stability Unspecified for Unprotected Analog

The target compound has a defined refrigerated storage condition of 2–8°C as specified by Pharmaffiliates [1]. The amino analog tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate (CAS 1032903-63-1) is stored under inert gas at 2–8°C, indicating sensitivity to oxidation [2]. In contrast, the Boc-deprotected analog 4-(5-isopropoxy-2-methyl-4-nitrophenyl)piperidine (CAS 1956377-41-5) is merely listed for long-term storage in a 'cool, dry place' without a defined temperature range . The nitro-containing Boc-protected compound's defined cold storage specification implies established stability data, reducing uncertainty for procurement planning.

Storage stability Long-term storage Intermediate shelf life

Orthogonal Nitro Group Enables Selective Reduction Chemistry Unavailable in Pre-Reduced Amino Analog

The target compound retains a nitro group that is orthogonal to the Boc protecting group, enabling selective catalytic hydrogenation to the corresponding aniline without affecting the Boc group [1]. The pre-reduced amino analog tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate (CAS 1032903-63-1) lacks this synthetic handle, limiting its utility to only downstream coupling steps. In patent CN103992262B, the nitro-containing intermediate undergoes hydrogenation with 10% Pd/C in isopropanol/HCl to yield the aniline in 91.5% yield, demonstrating the efficiency of this transformation [2].

Nitro reduction Orthogonal functionality Synthetic divergence

Optimal Application Scenarios for tert-Butyl 4-(5-isopropoxy-2-methyl-4-nitrophenyl)piperidine-1-carboxylate Based on Quantitative Evidence


Ceritinib API Synthesis via Patent-Covered Route

This compound is the designated C2-1 intermediate for ceritinib synthesis in Novartis patent US20200039935A1, where it undergoes Negishi coupling with (1-(tert-butoxycarbonyl)piperidin-4-yl)zinc(II) iodide followed by nitro reduction and deprotection to yield the key aniline intermediate [1]. Procurement of this compound enables direct implementation of the patented route, providing freedom-to-operate clarity for generic API manufacturers.

Multi-Step Synthesis Requiring Orthogonal Protection Strategy

In synthetic sequences where the piperidine nitrogen must remain inert during nitro reduction or transition metal-catalyzed cross-coupling, the Boc protection on this compound prevents competing N-arylation and ensures reaction selectivity. As demonstrated in patent CN103992262B, this protection strategy avoids side reactions that otherwise reduce yields to 30–40% [2].

GMP and High-Purity Intermediate Sourcing

With commercially available purity of 99% HPLC and ISO-certified quality systems , this compound is suitable for GMP and GMP-like synthesis campaigns. The defined 2–8°C storage specification [3] supports compliant inventory management, whereas the Boc-deprotected analog (available only at 95–97% purity ) introduces additional purification steps and impurity profiling requirements.

Divergent Synthesis Platforms Using Nitro Group as a Latent Amino Functionality

The nitro group serves as a stable, latent amino group that can be selectively reduced at the optimal synthetic stage to yield the corresponding aniline in 91.5% yield [2]. This enables procurement for divergent synthesis strategies where the aniline is required for late-stage Buchwald-Hartwig coupling, diazotization, or reductive amination, providing synthetic flexibility that pre-reduced amino analogs do not offer.

Quote Request

Request a Quote for Tert-butyl 4-(5-isopropoxy-2-methyl-4-nitrophenyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.